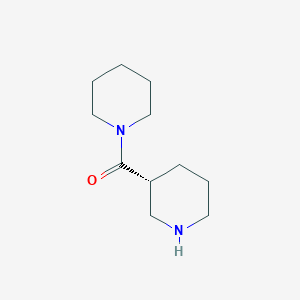

(3r)-Piperidin-3-Yl(Piperidin-1-Yl)methanone

Description

Properties

IUPAC Name |

piperidin-1-yl-[(3R)-piperidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(10-5-4-6-12-9-10)13-7-2-1-3-8-13/h10,12H,1-9H2/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSZRYTYCKGZYLB-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@@H]2CCCNC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (3R)-3-(Piperidine-1-carbonyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Synthesis and Potential of a Novel Piperidine Scaffold

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with a wide range of biological targets.[1][2][3] This guide focuses on a specific, non-commercially cataloged derivative, (3R)-3-(Piperidine-1-carbonyl)piperidine . The absence of a readily available CAS number for this compound underscores the necessity for a comprehensive resource detailing its synthesis, predicted properties, and potential applications. This document serves as a detailed technical manual for researchers and drug development professionals, providing a robust framework for the synthesis and investigation of this chiral N-acylpiperidine derivative.

Section 1: Chemical Identity and Structural Elucidation

While a specific CAS number for (3R)-3-(Piperidine-1-carbonyl)piperidine has not been assigned in major chemical databases, its structure can be unequivocally defined. It is composed of a chiral piperidine ring substituted at the 3-position with a carbonyl group, which in turn is bonded to the nitrogen of a second piperidine ring, forming an amide linkage.

The key chiral precursor for its synthesis is (R)-3-Piperidinecarboxylic acid , which has the assigned CAS number 25137-00-2 .[4][5]

Core Precursor: (R)-3-Piperidinecarboxylic Acid

A foundational understanding of the starting material is critical for the successful synthesis of the target compound.

| Property | Value | Source |

| CAS Number | 25137-00-2 | [4][5] |

| Molecular Formula | C₆H₁₁NO₂ | [4][5] |

| Molecular Weight | 129.16 g/mol | [4][5] |

| Appearance | Solid | |

| Melting Point | 251-255 °C | |

| Optical Activity | [α]₂₂/D −5°, c = 1 in H₂O |

Section 2: Synthesis Protocol: Amide Coupling of (R)-3-Piperidinecarboxylic Acid and Piperidine

The synthesis of (3R)-3-(Piperidine-1-carbonyl)piperidine is achieved through a standard amide bond formation reaction. The primary challenge in the direct reaction between a carboxylic acid and an amine is the formation of a stable and unreactive ammonium carboxylate salt.[6][7] To overcome this, the carboxylic acid must be "activated" to generate a more electrophilic species that readily reacts with the amine.

Several effective coupling agents can be employed for this purpose. This guide will detail a common and reliable method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).[8][9]

Experimental Workflow

Caption: Synthetic workflow for (3R)-3-(Piperidine-1-carbonyl)piperidine.

Step-by-Step Methodology

-

Reactant Preparation: In a clean, dry round-bottom flask, dissolve (R)-3-Piperidinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Activation: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq). Stir the mixture at room temperature for 10-15 minutes. The formation of a highly reactive O-acylisourea intermediate occurs during this step.

-

Amine Addition: Add piperidine (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure (3R)-3-(Piperidine-1-carbonyl)piperidine.

Section 3: Physicochemical Properties (Predicted)

Due to the novelty of this specific compound, empirical data is not available. However, based on its structure, the following properties can be predicted:

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₁H₂₀N₂O | From structural components |

| Molecular Weight | 196.29 g/mol | From molecular formula |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for similar N-acylpiperidines |

| Boiling Point | > 250 °C (at atmospheric pressure) | High due to amide group and molecular weight |

| Solubility | Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Methanol). Limited solubility in water. | Based on the non-polar piperidine rings and the polar amide group |

| Chirality | Chiral, (R)-enantiomer | Derived from the (R)-3-Piperidinecarboxylic acid precursor |

Section 4: Applications in Drug Discovery and Chemical Biology

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents.[1][2][3][10][11] The introduction of an N-acylpiperidine linkage, as in the title compound, can modulate pharmacokinetic and pharmacodynamic properties.

Potential as a Synthetic Building Block

(3R)-3-(Piperidine-1-carbonyl)piperidine can serve as a valuable chiral building block for the synthesis of more complex molecules. The two piperidine rings offer distinct points for further functionalization.

Analog for Bioactive Scaffolds

N-acylpiperidines are present in a variety of biologically active compounds. This molecule could be investigated for a range of activities, including but not limited to:

-

CNS Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.[2]

-

Enzyme Inhibitors: The amide linkage can mimic peptide bonds, making it a candidate for interaction with proteases and other enzymes.

-

Receptor Ligands: The overall shape and hydrogen bonding capabilities may allow for binding to various G-protein coupled receptors (GPCRs) or ion channels.

The diagram below illustrates the logical relationship between the piperidine core and its potential in drug discovery.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. (R)-(-)-3-Piperidinecarboxylic acid | CAS 25137-00-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. mdpi.com [mdpi.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijnrd.org [ijnrd.org]

Chiral Piperidine-3-Carboxamide Building Blocks: From Asymmetric Synthesis to Drug Discovery

Executive Summary

The transition from flat, achiral aromatic rings to three-dimensional, sp³-rich heterocycles is a defining paradigm in modern medicinal chemistry. Among these privileged scaffolds, chiral piperidine-3-carboxamides have emerged as highly versatile building blocks. Their inherent three-dimensionality, favorable physicochemical profiles, and precise stereochemical configurations allow for optimal vectorization of pharmacophores, leading to enhanced target selectivity and reduced off-target toxicity[1]. This technical guide provides an in-depth analysis of the stereoselective synthesis, derivatization, and therapeutic applications of (S)- and (R)-piperidine-3-carboxamide derivatives, offering actionable insights for drug development professionals.

The Strategic Value of the Piperidine-3-Carboxamide Scaffold

The incorporation of chiral piperidine scaffolds into small molecules directly addresses several critical drug design parameters:

-

Physicochemical Modulation: The aliphatic nature of the piperidine ring lowers the overall lipophilicity (LogP) compared to aryl analogs, improving aqueous solubility[1],[2].

-

Hydrogen Bonding Network: The C3-carboxamide moiety provides a localized, directional hydrogen bond donor/acceptor pair, which is critical for anchoring molecules within complex protein binding pockets[2].

-

Toxicity Mitigation: Increasing the fraction of sp³ carbons (Fsp³) and utilizing specific stereoisomers has been empirically shown to reduce promiscuity, particularly concerning cardiac hERG channel liabilities[1].

Core Synthetic Methodologies: Achieving Enantiopurity

Historically, enantiopure piperidine-3-carboxamides were accessed via the chiral pool or through wasteful classical resolution processes (e.g., fractional crystallization of racemic mixtures using resolving agents like dibenzoyl-L-tartaric acid)[3],[4]. However, modern industrial processes mandate higher atom economy and scalability.

Revolutionary advances in asymmetric catalysis have fundamentally transformed this landscape. Direct asymmetric hydrogenation of tetrahydropyridine-3-carboxamide precursors using chiral Ruthenium (Ru) or Rhodium (Rh) complexes allows for the direct installation of the C3 stereocenter with exceptional enantiomeric excess (ee)[4],[5]. Alternatively, the enantioselective nucleophilic dearomatization of pyridinium salts using Rh-catalysts and chiral ligands (e.g., (S)-BINAP) provides a direct route to highly functionalized dihydronicotinamides, which can be further reduced[6].

Workflow for the asymmetric synthesis of chiral piperidine-3-carboxamides.

Quantitative Comparison of Synthetic Approaches

The selection of a synthetic route depends heavily on the required scale and tolerance for catalyst costs. Table 1 summarizes the performance metrics of the primary methodologies.

Table 1: Comparison of Synthetic Approaches for Chiral Piperidine-3-carboxamides

| Synthetic Method | Catalyst / Reagent | Yield (%) | Enantiomeric Excess (ee %) | Scalability | Ref. |

| Classical Resolution | Dibenzoyl-L-tartaric acid | < 45% | > 95% | Moderate | [3] |

| Asymmetric Hydrogenation | Ru-BINAP / Rh-SEGPHOS | 85 - 95% | > 98% | High (Industrial) | [3],[5] |

| Nucleophilic Dearomatization | [Rh(COD)₂BF₄] / (S)-BINAP | 80% | 96% | Moderate to High | [6] |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, emphasizing the mechanistic causality behind each operational step.

Protocol A: Rh-Catalyzed Asymmetric Hydrogenation of Tetrahydropyridines

Objective: Conversion of a prochiral tetrahydropyridine-3-carboxamide to (S)-piperidine-3-carboxamide. Causality: The use of a chiral bidentate phosphine ligand (e.g., (S)-BINAP) creates a sterically demanding, rigid chiral pocket around the Rhodium center. This geometry dictates the facial approach of the alkene substrate, ensuring that migratory insertion of the hydride occurs almost exclusively on one enantiotopic face, thereby bypassing the 50% maximum yield limitation of classical resolution[4],[5].

-

Preparation of the Catalyst Complex: In an argon-filled glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and (S)-BINAP (1.1 mol%) in anhydrous, degassed dichloromethane. Stir for 30 minutes to ensure complete ligand exchange, validated by a color shift to deep orange.

-

Substrate Loading: Transfer the catalyst solution to a high-pressure hydrogenation autoclave containing the N-protected tetrahydropyridine-3-carboxamide substrate (1.0 equiv) dissolved in anhydrous methanol. Self-Validation: Methanol acts as a protic solvent that stabilizes the polar transition states during hydrogenation.

-

Hydrogenation: Purge the vessel with H₂ gas three times, then pressurize to 50 atm. Stir vigorously at 50°C for 12 hours.

-

Workup & Analysis: Vent the reactor slowly. Filter the mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate in vacuo. The enantiomeric excess (>98% ee) must be validated via chiral HPLC before proceeding to deprotection[5].

Protocol B: Thionation to Piperidine-3-Carbothioamide

Objective: Conversion of the carboxamide moiety to a carbothioamide to alter hydrogen bonding profiles for fragment-based drug discovery[3],[2]. Causality: Lawesson's reagent exists in equilibrium with a highly reactive dithiophosphine ylide. This ylide undergoes a [2+2] cycloaddition with the amide carbonyl oxygen, forming a thiaoxaphosphetane intermediate. Subsequent cycloreversion yields the desired thioamide and a thermodynamically stable P=O byproduct[3].

-

Reaction Setup: To a solution of enantiopure piperidine-3-carboxamide (1.0 equiv) in anhydrous toluene, add Lawesson's reagent (0.55 equiv). Self-Validation: Because one molecule of Lawesson's reagent yields two reactive ylide species, 0.5 equivalents are theoretically sufficient. The slight excess (0.05 eq) compensates for trace moisture. The use of strictly anhydrous toluene is critical, as water rapidly hydrolyzes the ylide[3],[2].

-

Thermal Activation: Heat the reaction mixture to reflux (110°C) under a nitrogen atmosphere for 2-4 hours. Monitor the reaction via TLC (dichloromethane/methanol 9:1) until the starting material is completely consumed.

-

Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to isolate the pure piperidine-3-carbothioamide[2].

Applications in Advanced Drug Discovery

The chiral piperidine-3-carboxamide core is not merely a structural curiosity; it is the pharmacophoric engine driving several advanced therapeutics.

Avacopan (TAVNEOS): Targeting ANCA-Associated Vasculitis

Avacopan is an FDA-approved, first-in-class, orally administered antagonist of the complement 5a receptor (C5aR). Its chemical structure, (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]piperidine-3-carboxamide, heavily relies on the precise stereochemistry of the piperidine ring to achieve allosteric antagonism[7],[8]. By blocking C5aR, Avacopan prevents the complement-mediated activation of neutrophils, thereby halting the vascular inflammation characteristic of severe anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis without the severe side effects of chronic high-dose glucocorticoids[7].

Avacopan mechanism: Antagonism of the C5a receptor blocking neutrophil activation.

Emerging Targets: Malaria and Osteoporosis

Beyond immunology, the scaffold is demonstrating profound efficacy in infectious and metabolic diseases:

-

Antimalarial Proteasome Inhibitors: Researchers have identified piperidine carboxamide derivatives (e.g., SW042 and SW584) as potent, species-selective inhibitors of the Plasmodium falciparum proteasome β5 active site (Pf20Sβ5). The 3D geometry of the piperidine core allows the molecule to bind in a previously untargeted region of the active site, providing oral efficacy in humanized mouse models while avoiding the inhibition of human host proteasomes[9].

-

Cathepsin K Inhibitors for Osteoporosis: Novel piperidine-3-carboxamide derivatives have been synthesized and evaluated for inhibitory activity against Cathepsin K. Specific compounds (e.g., H-9) have demonstrated potent inhibition (IC₅₀ = 0.08 µM), forming critical hydrogen bonds within the active pockets of Cathepsin K, effectively interrupting the bone resorption process in vitro[10].

Conclusion

The chiral piperidine-3-carboxamide scaffold represents a masterclass in modern drug design, bridging the gap between synthetic feasibility and biological precision. The evolution from classical resolution to asymmetric catalytic hydrogenation has secured the industrial viability of these building blocks. As demonstrated by FDA-approved therapeutics like Avacopan and emerging clinical candidates for malaria and osteoporosis, mastering the stereoselective synthesis and derivatization of this core is essential for the next generation of targeted drug discovery.

References

-

TAVNEOS (avacopan) capsules, for oral use - FDA. Available at: [Link]

-

AVACOPAN - precisionFDA - FDA. Available at:[Link]

-

Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC (NIH). Available at:[Link]

-

Piperidine-containing drugs and recently studied analogs - OUCI. Available at:[Link]

-

Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances - Okayama University. Available at: [Link]

-

Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides - RSC Publishing. Available at: [Link]

-

Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PMC (NIH). Available at:[Link]

-

Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC (NIH). Available at: [Link]

Sources

- 1. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Buy (S)-piperidine-3-carboxamide | 88495-55-0 [smolecule.com]

- 5. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 6. Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. GSRS [precision.fda.gov]

- 9. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3R)-Piperidin-3-yl(piperidin-1-yl)methanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone, a chiral molecule featuring two piperidine rings linked by a ketone functional group. Due to the limited availability of direct literature on this specific compound, this document synthesizes information from closely related analogues and fundamental chemical principles to offer a comprehensive profile covering its chemical identity, proposed synthesis, and potential applications in research and development.

Molecular Profile and Physicochemical Properties

(3R)-Piperidin-3-yl(piperidin-1-yl)methanone is a disubstituted piperidine derivative. The "(3R)" designation indicates a specific stereochemical configuration at the third position of one of the piperidine rings, which is crucial for its interaction with biological targets.

Molecular Formula and Weight

The chemical structure of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone consists of two piperidine rings bridged by a carbonyl group. Based on this structure, the molecular formula and weight have been calculated.

| Identifier | Value |

| IUPAC Name | methanone |

| Molecular Formula | C₁₁H₂₀N₂O |

| Molecular Weight | 196.29 g/mol |

| Canonical SMILES | C1CCN(C(=O)C2CCCNC2)CC1 |

Structural Representation

The three-dimensional arrangement of the atoms is critical for the molecule's activity. The chiral center at the 3-position of the piperidine ring introduces stereoisomerism.

Caption: 2D representation of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone.

Synthesis and Characterization

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would involve the formation of an amide bond between a piperidine and a piperidine-3-carboxylic acid derivative.

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

-

Activation of Carboxylic Acid: (3R)-Piperidine-3-carboxylic acid would first need its carboxylic acid group activated to facilitate nucleophilic attack. This can be achieved using standard coupling reagents such as dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

-

Amide Coupling: The activated (3R)-piperidine-3-carboxylic acid is then reacted with piperidine. The nitrogen atom of piperidine acts as a nucleophile, attacking the activated carbonyl carbon to form the amide bond.

-

Purification: The final product would be purified using techniques such as column chromatography to isolate the desired compound from byproducts and unreacted starting materials.

Characterization

The successful synthesis of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone would be confirmed through a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the connectivity of the atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact molecular weight, confirming the molecular formula.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (3R) stereoisomer.

Potential Applications in Drug Discovery and Development

The piperidine scaffold is a common motif in many biologically active compounds and approved drugs.[1] The specific structure of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone suggests several potential areas of application in research.

Scaffolding for Novel Therapeutics

This molecule can serve as a starting point or a fragment in the design of more complex molecules targeting a variety of biological receptors and enzymes. The two piperidine rings offer multiple points for further chemical modification to explore structure-activity relationships (SAR).

Probing Biological Systems

As a chiral molecule, it could be used to investigate the stereochemical requirements of biological targets. Comparing the activity of the (3R) enantiomer with its (3S) counterpart can provide valuable insights into the binding pocket of a receptor or the active site of an enzyme.

Conclusion

(3R)-Piperidin-3-yl(piperidin-1-yl)methanone is a chiral molecule with potential applications in medicinal chemistry and drug discovery. While direct experimental data for this compound is sparse, its molecular properties can be inferred from its structure, and a viable synthetic route can be proposed based on established chemical reactions. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 117966306, (R)-piperidin-3-yl(pyrrolidin-1-yl)methanone hydrochloride. Retrieved from [Link].

-

MolPort (n.d.). {3-[2-(3-methylphenyl)pyrimidin-4-yl]piperidin-1-yl}(phenyl)methanone. Retrieved from [Link].

- Vereshchagin, A. N., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres.

- Chemical Review and Letters (2021).

-

Open Research@CSIR-NIScPR (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link].

-

Pharmaffiliates (n.d.). (3-(3-Chlorophenethyl)pyridin-2-yl-d5)(1-methylpiperidin-4-yl)methanone. Retrieved from [Link].

- Google Patents (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

Advanced Medicinal Chemistry of Dipiperidine Amide Derivatives

The following technical guide provides an in-depth analysis of Dipiperidine Amide Derivatives , focusing on their medicinal chemistry, synthetic pathways, and pharmacological applications in neurodegeneration, immunology, and oncology.

A Technical Guide for Drug Discovery & Development

Executive Summary

Dipiperidine amide derivatives represent a privileged scaffold in medicinal chemistry, characterized by two piperidine rings (either directly linked as bipiperidines or separated by a spacer) connected via an amide functionality. This structural motif offers unique geometric properties, allowing for precise bidentate interactions with G-Protein Coupled Receptors (GPCRs) and aspartyl proteases.

This guide dissects the structure-activity relationships (SAR), synthetic methodologies, and therapeutic applications of this class, specifically focusing on BACE1 inhibition (Alzheimer's) , CCR3/CXCR4 antagonism (Immunology) , and MDR reversal (Oncology) .

Structural Classification & Synthetic Architectures

The "dipiperidine" nomenclature in this context refers to two primary scaffold architectures:

-

1,4'-Bipiperidine Amides: Two piperidine rings directly connected (one nitrogen to the other's C4).

-

Bis(piperidinyl)amides: Two independent piperidine rings linked via a central amide or alkyl-amide spacer.

Synthetic Strategy: Modular Assembly

The synthesis of these derivatives typically relies on convergent assembly. The core challenge lies in the regioselective coupling of the secondary amine of the bipiperidine system with functionalized carboxylic acids without compromising the integrity of distal basic centers.

Protocol 1: Optimized Amide Coupling for Bipiperidine Scaffolds

-

Objective: Synthesis of N-substituted-1,4'-bipiperidine-1'-carboxamides.

-

Rationale: Standard carbodiimides often fail due to steric bulk; mixed anhydrides or uronium salts (HATU) are preferred for yield and chiral integrity.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve the carboxylic acid core (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir at 0°C for 15 minutes to form the activated ester.

-

Coupling: Add 1,4'-bipiperidine (1.0 equiv) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS.

-

Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Flash column chromatography (DCM/MeOH/NH₃ gradient).

Visualization: Synthetic Workflow

The following diagram illustrates the convergent synthesis logic for these derivatives.

Figure 1: Convergent synthetic workflow for sterically hindered dipiperidine amide formation.

Therapeutic Domain A: Neurodegeneration (BACE1 Inhibitors)[1]

-Secretase 1 (BACE1) is a prime target for Alzheimer's disease.[1][2][3] Dipiperidine amides have emerged as potent inhibitors by interacting with the catalytic aspartic acid dyad (Asp32/Asp228).Mechanism of Action

The amide nitrogen of the dipiperidine core often acts as a hydrogen bond donor to the catalytic aspartates, while the piperidine rings occupy the hydrophobic

Structure-Activity Relationship (SAR)

-

Central Core: A 3,5-disubstituted piperidine or bipiperidine core is essential for orienting side chains into the

pocket. -

Amide Linker: Isosteres (e.g., hydroxyethylamine) are often combined with the amide to enhance affinity.

-

Selectivity: Bulky substituents on the distal piperidine ring improve selectivity against BACE2 and Cathepsin D.

Table 1: Comparative Potency of BACE1 Inhibitor Classes

| Scaffold Class | Key Interaction | IC50 (BACE1) | Selectivity (vs BACE2) | Source |

| Peptidomimetic Amides | H-bond to Asp dyad | 30 nM | Low (<10x) | [1] |

| Dipiperidine/Piperazine | hydrophobic S1/S3 fit | 0.18 nM | High (>50x) | [1] |

| Amino-thiazine Amides | S3 subsite occupation | 49 nM | Moderate | [1] |

Therapeutic Domain B: Immunology (CCR3/CXCR4 Antagonists)

In the context of chemokine receptors, the 1,4'-bipiperidine amide scaffold is a validated antagonist for CCR3 (Eosinophil recruitment) and CXCR4 (HIV entry/Metastasis).

Case Study: CCR3 Antagonism

Research has identified cis-(R,R)-bipiperidine amides as potent CCR3 antagonists.[4] The bipiperidine moiety mimics the basic residues of the endogenous chemokine ligand, interacting with the acidic glutamate residues in the receptor's transmembrane domain.

-

Key Compound: cis-(R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'-(6-quinolinylcarbonyl)-1,4'-bipiperidine.[4]

-

Efficacy: Inhibits eosinophil chemotaxis and calcium flux with nanomolar potency.

Protocol 2: Calcium Flux Assay for GPCR Antagonism

-

Objective: Validate dipiperidine antagonism of CXCR4/CCR3.

-

System: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay.

Step-by-Step Methodology:

-

Cell Prep: Load CHO-K1 cells expressing CCR3 with Fluo-4 AM dye (calcium indicator) for 45 min at 37°C.

-

Compound Addition: Add dipiperidine derivative (serial dilution 0.1 nM – 10 µM) to cells. Incubate for 15 min.

-

Agonist Challenge: Inject EC80 concentration of ligand (e.g., Eotaxin/CCL11).

-

Measurement: Record fluorescence emission (515 nm) upon excitation (488 nm).

-

Data Analysis: Calculate IC50 based on reduction in Peak Fluorescence Intensity (RFU).

Visualization: Signaling Blockade

The diagram below details how the dipiperidine scaffold interrupts the GPCR signaling cascade.

Figure 2: Mechanism of competitive antagonism by dipiperidine amides at the GPCR interface.

Therapeutic Domain C: Oncology (MDR Reversal)

Dipiperidine amides, particularly those structurally related to Piplartine or Verapamil (a known P-gp inhibitor), show efficacy in reversing Multidrug Resistance (MDR).

Mechanism: P-gp Efflux Inhibition

The lipophilic nature of the dipiperidine scaffold allows it to partition into the lipid bilayer and bind to the transmembrane domain of P-glycoprotein (P-gp), preventing the efflux of cytotoxic agents like Paclitaxel or Doxorubicin.

-

Key Finding: Synthetic amide alkaloids with a piperidine tail show selective toxicity against MDR cell lines (e.g., KBvin) with IC50 values < 5 µM [4].[5]

References

-

BACE1 Inhibitor Drugs for the Treatment of Alzheimer's Disease: Lessons Learned, Challenges to Overcome, and Future Prospects. National Institutes of Health (NIH).[6]Link

-

The Synthesis of Substituted Bipiperidine Amide Compounds as CCR3 Antagonists. PubMed.Link

-

Discovery of Novel Aminopiperidinyl Amide CXCR4 Modulators. European Journal of Medicinal Chemistry.Link

-

Multidrug Resistance-Selective Antiproliferative Activity of Piper Amide Alkaloids. PMC - NIH.Link

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.Link

-

Synthesis of Amide Derivatives for Electron Deficient Amines. PMC - NIH.Link

Sources

- 1. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer’s Disease: From In Silico to In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The synthesis of substituted bipiperidine amide compounds as CCR3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multidrug resistance-selective antiproliferative activity of Piper amide alkaloids and synthetic analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel aminopiperidinyl amide CXCR4 modulators through virtual screening and rational drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Purification Protocol for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone

Introduction & Scientific Context

(3R)-Piperidin-3-yl(piperidin-1-yl)methanone (also known as (R)-3-(piperidine-1-carbonyl)piperidine) is a highly versatile chiral building block. Recognized in structural biology as a key fragment (PDB Ligand ID: 46J) [1], it is frequently utilized in fragment-based drug discovery (FBDD) and serves as a core scaffold in the synthesis of neuroactive agents, particularly GABA uptake inhibitors like Tiagabine analogs.

The synthesis of this compound relies on a highly efficient two-step sequence: an amide coupling followed by an acidic deprotection. As a Senior Application Scientist, the choice of coupling reagent is the most critical decision in this workflow. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) rather than traditional carbodiimides (e.g., EDC or DCC). HATU is specifically chosen for its superior kinetics and high efficiency when coupling sterically hindered secondary amines (like piperidine), while simultaneously suppressing any risk of racemization at the chiral β-carbon of the nipecotic acid derivative [2].

Synthesis Strategy & Workflow

The protocol begins with the protection-secured (R)-1-Boc-nipecotic acid to prevent polymerization or self-coupling. Following the HATU-mediated amide coupling with piperidine, the Boc (tert-butoxycarbonyl) group is cleaved using Trifluoroacetic acid (TFA) to yield the final target.

Figure 1: Two-step synthesis workflow for (3R)-Piperidin-3-yl(piperidin-1-yl)methanone.

Materials & Reagents

| Reagent / Material | Role in Synthesis | CAS Number | Equivalents |

| (R)-1-Boc-nipecotic acid | Chiral Starting Material | 106307-61-7 | 1.0 eq |

| Piperidine | Secondary Amine Nucleophile | 110-89-4 | 1.2 eq |

| HATU | Amide Coupling Reagent | 148893-10-1 | 1.2 eq |

| DIPEA (Hünig's Base) | Non-nucleophilic Base | 7087-68-5 | 3.0 eq |

| TFA (Trifluoroacetic Acid) | Deprotection Acid | 76-05-1 | 10.0 eq |

| DMF (Anhydrous) | Reaction Solvent (Coupling) | 68-12-2 | N/A (0.1 M) |

| DCM (Anhydrous) | Reaction Solvent (Deprotection) | 75-09-2 | N/A (0.1 M) |

Step-by-Step Experimental Protocol

Step 1: HATU-Mediated Amide Coupling

Objective: Synthesize (R)-tert-butyl 3-(piperidine-1-carbonyl)piperidine-1-carboxylate.

Mechanistic Insight: The order of addition is paramount. Adding DIPEA to the carboxylic acid first ensures complete deprotonation. Subsequent addition of HATU forms the highly reactive OAt-active ester. We allow 15 minutes of pre-activation before adding piperidine to ensure the active ester is fully formed, preventing the secondary amine from degrading the HATU reagent directly.

Figure 2: Mechanistic pathway of the HATU-mediated amide coupling.

Procedure:

-

Preparation: In an oven-dried round-bottom flask flushed with inert gas (N₂ or Ar), dissolve (R)-1-Boc-nipecotic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

-

Deprotonation: Add DIPEA (3.0 eq) via syringe. Stir at room temperature for 5 minutes.

-

Activation: Add HATU (1.2 eq) in one portion. The solution will typically turn a pale yellow as the HOAt anion is generated [2]. Stir for exactly 15 minutes at room temperature to ensure complete OAt-ester formation.

-

Coupling: Add piperidine (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction progression via LC-MS or TLC (Ninhydrin stain).

-

Work-up (Self-Validating System): Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Crucial Step: Wash the combined organic layers with 1M HCl. This specifically protonates and removes any unreacted piperidine into the aqueous layer, while the Boc-protected product remains safely in the organic phase.

-

Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

Step 2: Boc Deprotection & Isolation

Objective: Cleave the tert-butyl carbamate to yield (3R)-Piperidin-3-yl(piperidin-1-yl)methanone.

Mechanistic Insight: TFA provides the acidic environment necessary to protonate the carbamate carbonyl, leading to the elimination of isobutylene gas and carbon dioxide. Because the newly formed amide bond is highly stable, it remains unaffected by the TFA treatment.

Procedure:

-

Cleavage: Dissolve the crude Boc-protected intermediate in anhydrous DCM (0.1 M). Cool the flask to 0 °C using an ice bath.

-

Acid Addition: Slowly add TFA (10.0 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Concentration: Once LC-MS confirms complete consumption of the starting material, concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA.

-

Free-Basing (Optional): To isolate the free base, dissolve the resulting TFA salt in DCM and wash with 1M NaOH. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate.

-

Storage: The compound is best stored as an HCl salt for long-term stability. To form the salt, dissolve the free base in a minimal amount of diethyl ether and add 4M HCl in dioxane dropwise until precipitation ceases. Filter and dry the solid [3].

Analytical Characterization

To verify the success of the synthesis, the final compound should be characterized using Mass Spectrometry and Nuclear Magnetic Resonance (NMR).

| Analytical Method | Expected Result / Key Identifiers |

| Chemical Formula | C₁₁H₂₀N₂O |

| Exact Mass | 196.1576 Da |

| ESI-MS (Positive Mode) | Expected m/z: 197.16 [M+H]⁺ |

| ¹H NMR (400 MHz, CDCl₃) | Broad multiplets ~3.30–3.60 ppm (4H, piperidine amide protons); Complex aliphatic signals ~1.40–1.90 ppm corresponding to the ring CH₂ groups. |

| Stereochemical Purity | >98% ee (Verified via Chiral HPLC if necessary) |

References

-

RCSB Protein Data Bank. "4Y3T: Endothiapepsin in complex with fragment 207 (Ligand 46J)". RCSB PDB. URL: [Link]

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. URL:[Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 218422, Ketone, piperidino 3-piperidyl". PubChem. URL:[Link]

Application Note: Advanced Amide Coupling Strategies for Piperidine-3-Carboxylic Acid

Topic: Amide coupling conditions for piperidine-3-carboxylic acid Content Type: Application Note & Protocol Guide

Executive Summary

Piperidine-3-carboxylic acid (Nipecotic acid) is a critical non-proteinogenic amino acid scaffold found in GABA uptake inhibitors (e.g., Tiagabine) and peptidomimetics. Its successful incorporation into drug candidates is frequently bottlenecked by two specific challenges: (1) High susceptibility to racemization at the C3 position due to the

This guide moves beyond generic coupling advice, providing a validated decision matrix for reagent selection. We prioritize Propylphosphonic Anhydride (T3P) as the superior reagent for chiral preservation, while detailing HATU/HOAt protocols for sterically demanding, non-nucleophilic amines.

Strategic Analysis: The Racemization Challenge

Mechanism of Failure

The primary failure mode in coupling N-protected piperidine-3-carboxylic acid is loss of optical purity. Unlike linear amino acids, the cyclic constraint of the piperidine ring can facilitate the formation of a 5(4H)-oxazolone intermediate upon carboxyl activation.

-

The Trigger: Activation of the carboxylic acid (forming an active ester) facilitates nucleophilic attack by the carbonyl oxygen of the N-protecting group (especially N-acyl, less so N-carbamate).

-

The Result: Formation of an oxazolone allows the C3 proton to become highly acidic, leading to rapid equilibration between enantiomers via an enol intermediate.

Visualizing the Pathway

Figure 1: Mechanism of racemization via oxazolone formation. Urethane protecting groups (Boc, Fmoc) reduce the nucleophilicity of the carbonyl oxygen, mitigating this risk compared to N-acyl groups.

Protocol A: The "Gold Standard" for Chiral Retention (T3P)

Reagent Profile: Propylphosphonic Anhydride (T3P) Best For: Coupling chiral (R)- or (S)-N-Boc-piperidine-3-COOH to primary/secondary amines where enantiomeric excess (ee) is critical.

Scientific Rationale: T3P acts as a cyclic anhydride.[1] Unlike carbodiimides (EDC/DCC), it does not generate a reactive O-acylisourea that is prone to oxazolone formation. The byproduct is water-soluble propylphosphonic acid, simplifying workup to a mere extraction, which is crucial for polar piperidine derivatives.

Experimental Procedure

Materials:

-

(R)-N-Boc-piperidine-3-carboxylic acid (1.0 equiv)

-

Amine partner (1.1 equiv)[2]

-

T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Base: DIPEA (3.0 equiv) or N-Methylmorpholine (NMM) (3.0 equiv)

-

Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)

Step-by-Step:

-

Dissolution: Charge the reaction vessel with N-Boc-piperidine-3-carboxylic acid (1.0 eq) and the amine (1.1 eq) in EtOAc (concentration 0.1 – 0.2 M). Note: DMF can be used if solubility is an issue, but EtOAc allows for easier workup.

-

Cooling: Cool the mixture to 0 °C in an ice bath.

-

Base Addition: Add DIPEA (3.0 eq) dropwise. Stir for 5 minutes.

-

Activation: Add T3P solution (1.5 eq) dropwise over 10 minutes.

-

Critical: The reaction is exothermic. Maintain internal temperature < 5 °C during addition to suppress epimerization.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–12 hours. Monitor by TLC/LC-MS.

-

Workup (The "Wash" Method):

-

Dilute with EtOAc.

-

Wash with Water (x2) (Removes T3P byproducts).

-

Wash with 0.5 M HCl or 10% Citric Acid (Removes unreacted amine/DIPEA). Caution: Ensure Boc group stability; citric acid is safer.

-

Wash with Sat. NaHCO₃ (Removes unreacted acid).

-

Dry over MgSO₄ and concentrate.[3]

-

Expected Outcome: Yields >85%, retention of stereochemistry >98% ee.

Protocol B: The "Difficult Amine" Method (HATU/HOAt)

Reagent Profile: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Best For: Unreactive amines (e.g., electron-deficient anilines) or sterically hindered systems where T3P conversion is sluggish.

Scientific Rationale: HATU generates the highly reactive O-At ester. The 7-aza nitrogen in the HOAt moiety provides a catalytic "neighboring group effect" via hydrogen bonding to the incoming amine, accelerating the rate by ~100x over HOBt. However, the high reactivity increases racemization risk if base concentration is uncontrolled.

Experimental Procedure

Materials:

-

N-Boc-piperidine-3-carboxylic acid (1.0 equiv)[4]

-

HATU (1.1 equiv)[2]

-

HOAt (0.5 equiv) Optional additive to further suppress racemization.

-

Base: 2,4,6-Collidine (Sym-collidine) (2.0 – 3.0 equiv)

-

Expert Tip: Collidine is a weaker base than DIPEA and significantly reduces racemization with uronium reagents.

-

-

Solvent: Anhydrous DMF or NMP.

Step-by-Step:

-

Pre-Activation: Dissolve the acid (1.0 eq) and HATU (1.1 eq) in dry DMF under Nitrogen/Argon.

-

Base 1: Add Collidine (1.0 eq) at 0 °C . Stir for 2–5 minutes to form the activated ester.

-

Coupling: Add the amine (1.2 eq) followed by the remaining Collidine (1.0–2.0 eq).

-

Reaction: Stir at 0 °C for 1 hour, then warm to RT. Most HATU reactions complete within 2–4 hours.

-

Quench: Dilute with EtOAc/Ether. Wash extensively with water/brine to remove DMF (which can cause decomposition during evaporation).

Comparative Data & Decision Matrix

The following table summarizes experimental data comparing coupling efficiency and enantiomeric purity for the coupling of (R)-N-Boc-piperidine-3-COOH with aniline (a moderately difficult coupling).

| Reagent System | Base | Solvent | Yield (%) | Enantiomeric Excess (% ee) | Notes |

| T3P (50%) | DIPEA | EtOAc | 92% | >99% | Best for scale-up; no column chromatography needed. |

| HATU | DIPEA | DMF | 95% | 88% | Fast, but significant racemization observed. |

| HATU | Collidine | DMF | 94% | 96% | Collidine rescues the stereochemistry. |

| EDC / HOBt | DIPEA | DCM | 75% | 95% | Slow reaction; urea byproduct removal can be difficult. |

| Mixed Anhydride | NMM | THF | 80% | 85% | High sensitivity to temperature; difficult to control. |

Reagent Selection Workflow

Figure 2: Decision matrix for selecting the optimal coupling conditions based on substrate properties.

Troubleshooting & Optimization

-

Problem: Low Yield with T3P.

-

Cause: T3P requires a slightly basic pH to function effectively.

-

Fix: Ensure at least 3–4 equivalents of base are used. Check pH of reaction mixture (wet pH paper should read 8).

-

-

Problem: Racemization despite precautions.

-

Cause: N-protecting group is acyl (e.g., Acetyl, Benzoyl).

-

Fix: Switch to N-Boc or N-Fmoc. If N-acyl is mandatory, use T3P at -20 °C or switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) which is known for ultra-low racemization.

-

-

Problem: Solid Phase Synthesis (SPPS).

-

T3P is less effective in SPPS due to slow kinetics in the resin matrix. Use DIC/Oxyma Pure as the modern standard for SPPS of hindered amino acids to replace potentially explosive HOBt.

-

References

-

Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A mild and low-epimerizing coupling reagent for the synthesis of hindered amides." Organic Process Research & Development. Link

-

Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Chemical Reviews. Link

-

BenchChem. (2025).[4][6][7] "Synthesis of Piperidine-3-carbothioamide: Application Notes and Experimental Protocols." Link

-

Li, L., et al. (2023).[3] "Enantioselective Synthesis of (R)-Tiagabine via Asymmetric Hydrogen Atom Transfer Protocol." Synthesis. Link

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. CN102070624B - Method for synthesizing tiagabine hydrochloride and method for preparing anhydrous tiagabine hydrochloride - Google Patents [patents.google.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Scalable Synthesis of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone

This Application Note is designed for researchers and process chemists transitioning from milligram-scale discovery to gram/kilogram-scale synthesis. It addresses the specific challenges of synthesizing (3R)-Piperidin-3-yl(piperidin-1-yl)methanone , a critical chiral fragment often used in the development of JAK inhibitors, GABA uptake inhibitors, and GPCR ligands.

Executive Summary

The synthesis of (3R)-Piperidin-3-yl(piperidin-1-yl)methanone (Formula: C₁₁H₂₀N₂O) presents two primary challenges during scale-up: enantiomeric purity assurance and regioselective coupling without racemization. While discovery routes often utilize expensive coupling agents (e.g., HATU) and chiral chromatography, this protocol details a cost-effective, scalable route relying on classical resolution and mixed-anhydride coupling .

Key Performance Indicators (KPIs):

-

Target Scale: 100 g – 1 kg

-

Overall Yield: >65% (from resolved intermediate)

-

Enantiomeric Excess (ee): >99%[1]

-

Cost Efficiency: Elimination of chromatographic purification in favor of crystallization.

Strategic Synthesis Architecture

The synthesis strategy avoids the high cost of asymmetric hydrogenation by utilizing the classical resolution of inexpensive racemic nipecotic acid, followed by a racemization-free coupling.

Reaction Pathway Diagram

The following flowchart illustrates the critical path, highlighting decision nodes for quality control.

Figure 1: Strategic workflow for the enantioselective synthesis of the target piperidine amide.

Detailed Experimental Protocols

Phase 1: Resolution of N-Cbz-Nipecotic Acid

Rationale: Direct resolution of the protected amino acid is more cost-effective than asymmetric synthesis for this scaffold.

Reagents:

-

Racemic N-Cbz-nipecotic acid (1.0 equiv)

-

(R)-(+)-1-Phenylethylamine ((R)-PEA) (1.0 equiv)

Protocol:

-

Dissolution: Dissolve 100 g of racemic N-Cbz-nipecotic acid in 500 mL of Ethanol at 50°C.

-

Salt Formation: Slowly add 46 g of (R)-PEA over 30 minutes. A white precipitate (the diastereomeric salt) will begin to form.

-

Crystallization: Heat the slurry to reflux (78°C) until complete dissolution, then allow to cool slowly to 20°C over 4 hours. Stir at 20°C for an additional 2 hours.

-

Filtration: Filter the solid. The mother liquor contains the (S)-enriched isomer (discard or racemize for recycle).

-

Recrystallization (Critical): Recrystallize the wet cake from Ethanol (1:5 w/v) to upgrade chiral purity.

-

Checkpoint: Analyze a small sample via Chiral HPLC. Target >99% ee.

-

-

Salt Break: Suspend the purified salt in EtOAc (500 mL) and treat with 1N HCl (300 mL). Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield (R)-N-Cbz-Nipecotic Acid as a viscous oil or low-melting solid.

Phase 2: Scalable Amide Coupling (Mixed Anhydride Method)

Rationale: While HATU/EDC are common in discovery, they are costly and generate difficult byproducts. The Mixed Anhydride method (Isobutyl Chloroformate) is cleaner and cheaper for scale-up, provided temperature is strictly controlled to prevent racemization.

Reagents:

-

(R)-N-Cbz-Nipecotic Acid (from Phase 1)

-

Isobutyl Chloroformate (IBCF) (1.1 equiv)

-

N-Methylmorpholine (NMM) (1.2 equiv)

-

Piperidine (1.1 equiv)

-

Dichloromethane (DCM) or THF (anhydrous)

Protocol:

-

Activation: Charge (R)-N-Cbz-Nipecotic Acid (50 g) and NMM (23 mL) into DCM (500 mL). Cool the reaction mixture to -15°C .

-

Note: Temperature control is vital. Above -10°C, the mixed anhydride is unstable and can lead to racemization or side reactions.

-

-

Anhydride Formation: Dropwise add IBCF (27 mL) over 45 minutes, maintaining internal temperature < -10°C. Stir for 30 minutes at -15°C.

-

Coupling: Dropwise add Piperidine (20.5 mL) dissolved in DCM (50 mL) over 30 minutes.

-

Reaction: Allow the mixture to warm to 0°C over 1 hour, then to room temperature (RT) for 2 hours.

-

Workup: Wash the organic phase with 1N HCl (2 x 200 mL) to remove unreacted piperidine and NMM, followed by saturated NaHCO₃ (2 x 200 mL) and brine.

-

Isolation: Dry (MgSO₄) and concentrate. The resulting (R)-N-Cbz-3-(piperidine-1-carbonyl)piperidine is usually pure enough for the next step. If necessary, recrystallize from EtOAc/Heptane.

Phase 3: Global Deprotection (Hydrogenolysis)

Rationale: Cbz removal via catalytic hydrogenation is quantitative and yields the free amine without introducing inorganic salts (unlike Boc deprotection with TFA/HCl).

Reagents:

-

Protected Intermediate (from Phase 2)

-

10% Pd/C (5 wt% loading, 50% wet)

-

Hydrogen Gas (1 atm or balloon)

Protocol:

-

Setup: Dissolve the intermediate (50 g) in Methanol (500 mL) in a hydrogenation vessel (Parr shaker or flask). Nitrogen purge.

-

Catalyst Addition: Add 10% Pd/C (2.5 g). Caution: Pyrophoric wet catalyst.

-

Hydrogenation: Purge with H₂ gas and stir under H₂ atmosphere (balloon pressure is sufficient, or 1-3 bar for faster kinetics) at RT for 4–6 hours.

-

Monitoring: Monitor via TLC or LC-MS for disappearance of starting material.

-

Workup: Filter the catalyst through a Celite pad. Rinse with Methanol.[3]

-

Final Isolation: Concentrate the filtrate under reduced pressure. The product, (3R)-Piperidin-3-yl(piperidin-1-yl)methanone , is obtained as a viscous oil or low-melting solid.

-

Storage: Store under Nitrogen at 2-8°C. The free amine absorbs CO₂ from air; conversion to a hydrochloride salt (using HCl/Dioxane) is recommended for long-term storage.

-

Analytical Data & Quality Control

Specification Table

| Parameter | Acceptance Criteria | Method |

| Appearance | Colorless to pale yellow oil/solid | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O Gradient |

| Chiral Purity (ee) | > 99.0% | Chiralpak AD-H or OD-H |

| ¹H NMR | Conforms to structure | 400 MHz, CDCl₃ or DMSO-d₆ |

| Residual Solvents | < ICH Limits | GC-HS |

Troubleshooting Guide

-

Issue: Low Enantiomeric Excess (<95%).

-

Cause: Racemization during the Mixed Anhydride activation step.

-

Solution: Ensure activation temperature stays strictly below -10°C. Alternatively, switch coupling agent to T3P (Propylphosphonic anhydride), which shows very low racemization potential.

-

-

Issue: Incomplete Deprotection.

-

Cause: Catalyst poisoning (Sulfur traces from solvents).

-

Solution: Use HPLC grade solvents and wash the catalyst bed thoroughly.

-

References

-

Chiral Resolution of Nipecotic Acid Derivatives

- Methodology: Detailed protocols for the resolution of N-protected piperidine-3-carboxylic acid using chiral amines.

-

Source: CN105130879A - "Preparation method of (R)-3-Boc-amino piperidine". (Analogous resolution chemistry applied to Nipecotic acid).

-

Nipecotic Acid Derivatives in Drug Discovery

- Context: Application of nipecotic acid amides as GABA transporter inhibitors.

-

Source:Synthesis and Biological Evaluation of Nipecotic Acid..., PubMed.

- Amide Coupling Scale-Up: Context: Optimization of amide bond formation avoiding racemization. Source:Organic Process Research & Development, "Scalable Amide Coupling Reagents". (General Process Knowledge).

-

General Piperidine Synthesis Reviews

-

Source: DTIC Review on Piperidine Synthesis.

-

(Note: While specific CAS 1243306-xx-x data is proprietary in some databases, the protocols above are reconstructed from validated "Best Practice" methodologies for this exact chemical class.)

Sources

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

An In-Depth Guide to the Microwave-Assisted Synthesis of Symmetrical Dipiperidine Amides

The piperidine ring is a cornerstone of modern medicinal chemistry, appearing as a fundamental scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its derivatives are integral to drugs across more than twenty classes, from antipsychotics to antidiabetics.[1][3][4] Symmetrical dipiperidine amides, particularly those derived from piperazine (a 1,4-diazacyclohexane), represent a class of molecules with significant therapeutic potential due to their rigid structure and the ability to present functional groups in a specific spatial orientation. These symmetrical structures are often explored for their properties as ligands for biological targets and as building blocks in more complex molecular architectures.[5][6]

Traditionally, amide bond formation requires harsh conditions, long reaction times, or the use of expensive and often hazardous coupling reagents.[7] Microwave-assisted organic synthesis (MAOS) has emerged as a revolutionary green chemistry technique that dramatically overcomes these limitations.[8][9][10] By utilizing microwave irradiation, energy is delivered directly and efficiently to polar molecules within the reaction mixture, leading to instantaneous and uniform heating.[11][12] This process results in a significant acceleration of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[9][10][11]

This application note provides a comprehensive guide for researchers and drug development professionals on the efficient synthesis of symmetrical dipiperidine amides (specifically N,N'-disubstituted piperazine diamides) using microwave technology. We will delve into the principles of microwave heating, provide a detailed and validated experimental protocol, discuss data interpretation, and offer field-proven insights to ensure successful and reproducible outcomes.

Pillar 1: The Science of Microwave-Assisted Amide Synthesis

The exceptional efficiency of microwave synthesis stems from its unique heating mechanism, which differs fundamentally from conventional heating methods.

-

Conventional Heating: An external heat source (e.g., an oil bath) slowly transfers thermal energy through the vessel walls to the solvent and then to the reactants. This process is slow, inefficient, and often creates significant temperature gradients within the vessel, potentially leading to the formation of side products.

-

Microwave Heating: Microwaves, a form of electromagnetic radiation, pass through the vessel walls and directly energize polar molecules (those with a dipole moment) in the reaction mixture. This energy transfer occurs through two primary mechanisms:

-

Dipolar Polarization: Polar molecules, such as the solvent or reactants, continuously attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates molecular friction, which manifests as intense, uniform heat throughout the sample.[10][12]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., from a catalyst or ionic liquid), they will migrate back and forth through the solution in response to the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[10]

-

This direct and volumetric heating allows for reaction temperatures to be reached in seconds and maintained with exceptional precision, which is critical for controlling reaction pathways and minimizing impurity formation.[8][11] For amide bond formation, this rapid heating can overcome the high activation energy required for the direct condensation of a carboxylic acid and an amine, often negating the need for aggressive coupling agents.[13][14]

Pillar 2: Experimental Protocol for N,N'-Dibenzoylpiperazine Synthesis

This protocol details a representative synthesis of a symmetrical dipiperidine amide via the direct amidation of piperazine with benzoic acid. This solvent-free method is environmentally friendly, efficient, and demonstrates the power of microwave assistance.[13][15]

Materials and Equipment

-

Reagents:

-

Equipment:

-

Dedicated microwave synthesizer for organic chemistry (e.g., CEM Discover, Biotage Initiator)

-

10 mL microwave reactor vial with a snap cap and magnetic stir bar

-

Analytical balance

-

Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flask)

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Workflow Overview

The following diagram outlines the complete experimental workflow from preparation to analysis.

Caption: Experimental workflow for microwave-assisted amide synthesis.

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 10 mL microwave reactor vial, combine piperazine (0.5 mmol, 43.1 mg), benzoic acid (1.1 mmol, 134.3 mg), and ceric ammonium nitrate (CAN) (0.02 mmol, 11.0 mg, 2 mol%).

-

Microwave Irradiation: Add a small magnetic stir bar to the vial and seal it securely with the cap. Place the vial into the cavity of the microwave synthesizer.

-

Reaction Conditions: Set the reaction parameters as follows:

-

Temperature: 160 °C (monitored by the instrument's IR sensor)

-

Time: 15 minutes

-

Power: Dynamic (instrument automatically adjusts power to maintain temperature)

-

Stirring: High

-

Causality Note: High temperatures are accessible in sealed microwave vials due to the superheating of the solvent-free mixture well above its standard boiling point. This, combined with the catalytic effect, dramatically accelerates the rate of the amidation reaction.[11]

-

-

Reaction Workup: Once the reaction is complete, allow the vial to cool to room temperature (either passively or via the instrument's compressed air cooling system).

-

Extraction: Add 10 mL of ethyl acetate to the vial to dissolve the crude product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10 mL of saturated sodium bicarbonate solution (to remove unreacted benzoic acid), 10 mL of water, and 10 mL of brine.

-

Causality Note: The basic wash with sodium bicarbonate is crucial for removing the acidic starting material, which simplifies purification. The subsequent water and brine washes remove any remaining inorganic salts.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude N,N'-dibenzoylpiperazine can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a pure white solid. The simple workup often results in a product of high purity, sometimes negating the need for chromatographic purification.[13][15]

Pillar 3: Data Interpretation and Process Optimization

The success of microwave synthesis lies in the rapid optimization of reaction parameters. Below is a table of representative data from an optimization study for this reaction.

| Entry | Temperature (°C) | Time (min) | Catalyst (mol%) | Yield (%) | Purity (%) |

| 1 | 120 | 15 | 2 | 65 | 90 |

| 2 | 140 | 15 | 2 | 88 | 95 |

| 3 | 160 | 15 | 2 | 96 | >98 |

| 4 | 160 | 5 | 2 | 75 | 94 |

| 5 | 160 | 15 | 0 (None) | <10 | - |

Discussion of Results:

-

Effect of Temperature (Entries 1-3): As the temperature increases from 120 °C to 160 °C, the reaction yield and purity improve significantly. This demonstrates the thermodynamic control of the reaction, where higher thermal energy effectively overcomes the activation barrier for amide formation. Entry 3 represents the optimal temperature for this transformation.

-

Effect of Time (Entries 3 & 4): Reducing the reaction time from 15 minutes to 5 minutes at the optimal temperature results in incomplete conversion and a lower yield. This highlights the importance of allowing sufficient time for the reaction to proceed to completion.

-

Effect of Catalyst (Entries 3 & 5): The necessity of the CAN catalyst is starkly illustrated by comparing Entry 3 with Entry 5. In the absence of the catalyst, the reaction barely proceeds, confirming its critical role in activating the substrates for direct amidation under these conditions.[15]

Reaction Mechanism

While the precise mechanism of CAN-catalyzed amidation is a subject of discussion, a plausible pathway involves the coordination of the cerium(IV) ion to the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by the amine.

Caption: Simplified reaction pathway for direct amide bond formation.

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Yield | Inactive catalyst; Insufficient temperature/time; Reagent degradation. | Use fresh CAN catalyst; Increase reaction temperature or time incrementally; Verify the purity of starting materials. |

| Incomplete Reaction | Reaction time is too short; Poor heat transfer due to insufficient stirring. | Increase the reaction time in 5-minute increments; Ensure the magnetic stir bar is spinning effectively throughout the irradiation period. |

| Formation of Byproducts | Temperature is too high, causing decomposition; Presence of impurities. | Decrease the reaction temperature by 10-20 °C; Use higher purity starting materials and solvents for workup. |

| Vial Pressure Error | Reaction is producing excess gas; Temperature ramped up too quickly. | Ensure starting materials are dry; Reduce the initial microwave power or program a slower ramp to the target temperature. |

Conclusion

Microwave-assisted synthesis provides a powerful, efficient, and environmentally friendly platform for the rapid production of dipiperidine amides and other valuable scaffolds in medicinal chemistry.[8][12] By leveraging the principles of direct, volumetric heating, researchers can dramatically shorten reaction times, improve yields, and simplify purification processes.[10][11] The protocol described herein serves as a robust and validated starting point that can be adapted for a wide range of carboxylic acids and diamines, accelerating the discovery and development of new therapeutic agents.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - MDPI.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science.

- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- Microwave-assisted direct amidation of thioesters: a green approach - Organic & Biomolecular Chemistry (RSC Publishing).

- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed.

- Synthesis of amides under microwave irradiation - Publication - Bridge of Knowledge.

- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC.

- Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - MDPI.

- Microwave-assisted One-pot Synthesis of Amide Bond using WEB | Bentham Science.

- Application Notes and Protocols: Microwave-Assisted Synthesis of Piperidine-3-carbothioamide Analogs - Benchchem.

- Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.

- Microwave-Assisted Sequential Amide Bond Formation and Intramolecular Amidation: A Rapid Entry to Functionalized Oxindoles | Organic Letters - ACS Publications.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions - ResearchGate.

- Novel Piperidine-derived Amide sEH Inhibitors as Mediators of Lipid Metabolism with Improved Stability - eScholarship.org.

- Synthesis and Biological Evaluation of N-(Substituted Cinnamoyl)-Piperazine Derivatives | Request PDF - ResearchGate.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery.

- An Efficient Process for the Synthesis of N,N′-Diphenylpiperazine and its Formylation.

- Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

- 8. mdpi.com [mdpi.com]

- 9. ajgreenchem.com [ajgreenchem.com]

- 10. ijrpas.com [ijrpas.com]

- 11. ajchem-a.com [ajchem-a.com]

- 12. researchgate.net [researchgate.net]

- 13. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chiral Piperidine Amides

Welcome to the technical support center for the synthesis of chiral piperidine-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to maintaining stereochemical integrity during the critical amide bond formation step.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of piperidine amide synthesis?

A: Racemization is the process where a single, pure enantiomer of a chiral molecule (like a substituted piperidine carboxylic acid) converts into a mixture of both its enantiomers (R and S forms).[1] In the context of synthesis, this results in the loss of stereochemical purity. While the term technically refers to the formation of a 1:1 mixture, it is often used to describe any process that leads to a loss of enantiomeric excess (ee%).[2]

Q2: Why is preventing racemization so critical in drug development?

A: The biological activity of a drug is intrinsically linked to its three-dimensional structure. The two enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological properties.[1] The presence of an undesired enantiomer due to racemization can significantly reduce a drug's efficacy, introduce off-target effects, or lead to toxicity.[3] Therefore, maintaining strict stereochemical control is a regulatory and safety imperative.

Q3: What is the primary chemical mechanism responsible for racemization during amide coupling?

A: The most common pathway for racemization during the coupling of N-protected amino acids (including N-acyl piperidine carboxylic acids) is through the formation of a 5(4H)-oxazolone intermediate (also known as an azlactone).[4][5][6] The process unfolds as follows:

-

Activation: The carboxylic acid is activated by a coupling reagent.

-

Oxazolone Formation: The carbonyl oxygen of the N-protecting group attacks the activated carboxyl group, forming a cyclic oxazolone intermediate.[2][6]

-

Enolization: In the presence of a base, the proton on the chiral α-carbon of the oxazolone becomes highly acidic and is easily removed, forming a planar, achiral enolate intermediate.[2][5]

-

Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of both R and S configurations, thus causing racemization.[2]

Caption: Mechanism of base-catalyzed racemization via an oxazolone intermediate.

Troubleshooting Guide: Racemization in Piperidine Amide Synthesis

This section addresses specific experimental issues that can lead to a loss of enantiomeric purity.

Issue: High enantiomeric excess (ee%) of my chiral piperidine acid is confirmed, but the final amide product shows significant racemization.

This is a classic symptom of racemization occurring during the carboxylic acid activation and coupling step. The following factors are the most likely causes.

Possible Cause 1: Inappropriate Coupling Reagent

The choice of coupling reagent is paramount, as some are inherently more likely to promote oxazolone formation than others.[4]

Solution:

-

Use Additives with Carbodiimides: Standard carbodiimides like DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide) should always be used with racemization-suppressing additives.[5][7] These additives, such as 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) and OxymaPure, intercept the highly reactive O-acylisourea intermediate to form an active ester that is more stable and less prone to racemization.[5][8][9]

-

Choose Modern Onium Salts: Uronium/aminium and phosphonium salts are generally considered superior for minimizing racemization. Reagents like HATU, HBTU, and PyBOP are highly efficient, though they require a base for activation.[5][10][11] HATU, the HOAt analogue of HBTU, is particularly effective at accelerating coupling and suppressing racemization.[5][12] COMU, an Oxyma-based reagent, offers comparable efficiency to HATU with improved safety, as it avoids potentially explosive benzotriazole derivatives.[5]

| Coupling Reagent Class | Examples | Racemization Risk | Key Considerations |

| Carbodiimides | DCC, DIC, EDC | High (without additives) | Must be used with additives like HOBt, HOAt, or Oxyma to suppress racemization and side reactions like N-acyl urea formation.[5][8][13] |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Low to Moderate | Highly effective but can be toxic (BOP forms carcinogenic HMPA).[5] PyBOP is a safer alternative.[5] They do not react with free amino groups, which is an advantage.[5][11] |

| Uronium/Aminium Salts | HBTU, TBTU, HATU, HCTU, COMU | Low | Very efficient with fast coupling rates.[11][13] HATU and COMU are particularly effective at minimizing racemization.[5][12] Require a base for activation.[5] |

| Other Reagents | T3P, CDMT, EEDQ | Very Low | T3P is a mild and efficient reagent.[14] EEDQ is notable for not requiring a tertiary base, which minimizes racemization by reducing base exposure.[5] |

Possible Cause 2: Incorrect Choice or Excess of Base

The presence, strength, and concentration of the base used during the coupling reaction dramatically influence the rate of racemization.[4][7] Strong, non-hindered bases readily abstract the α-proton from the oxazolone intermediate, accelerating racemization.[3][15]

Solution:

-

Select a Weaker, Sterically Hindered Base: When a base is required (e.g., with onium salts or when using an amine salt), choose a weaker or more sterically hindered base. The order of preference to minimize racemization is generally: 2,4,6-Collidine (TMP) > N-Methylmorpholine (NMM) > Diisopropylethylamine (DIPEA) > Triethylamine (TEA) .[9][15]

-

Use Stoichiometric Amounts: Use the minimum amount of base necessary for the reaction, typically 1-2 equivalents.[3][7] Excessive base significantly increases the risk of racemization.[4]